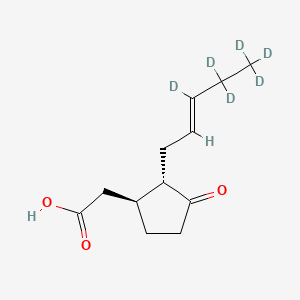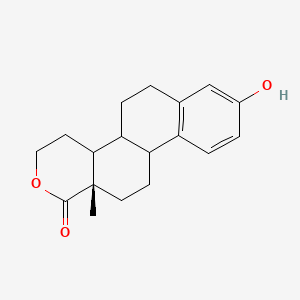
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one is a synthetic steroidal compound known for its potential biological activities. It belongs to the class of D-homo lactone steroids, which are characterized by the presence of a lactone ring in their structure. This compound has shown promise in various biological assays, indicating its potential as a drug candidate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one typically starts from estrone. The synthetic route involves several key steps:
Benzylation: The hydroxyl group of estrone is protected by benzylation.
Oxyimination: The ketone group is converted to an oxime.
Reduction of Keto Group: The oxime is reduced to an amine.
Beckmann Fragmentation: The amine undergoes Beckmann fragmentation to form a lactam.
Reduction of Aldehyde Group: The lactam is reduced to an aldehyde.
Single-Step Hydrolysis-Cyclization: The aldehyde undergoes hydrolysis and cyclization to form the final lactone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other steroidal compounds.
Medicine: Preliminary studies suggest its potential use in developing new anticancer drugs.
Industry: Its unique structure makes it a candidate for further research in drug design and development.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one can be compared with other similar compounds, such as:
3-Benziloxy-17-oxa-17a-homoestra-1,3,5(10)-trien-16-one: This compound has a benziloxy group instead of a hydroxyl group and shows different biological activities.
17α-Hydroxyprogesterone: Another steroidal compound with similar structural features but different biological functions.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential as a drug candidate with moderate estrogen agonist activity and antiproliferative effects.
Eigenschaften
CAS-Nummer |
15370-49-7 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isochromen-1-one |
InChI |
InChI=1S/C18H22O3/c1-18-8-6-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)7-9-21-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChI-Schlüssel |
WZONKPYLKWCOPN-GUZDXLFXSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


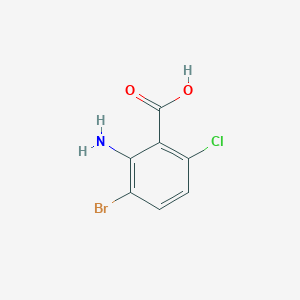
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
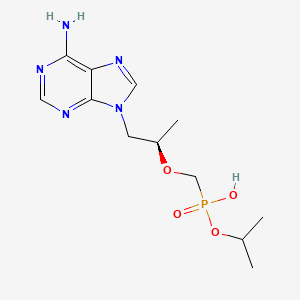
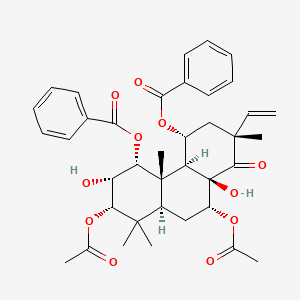
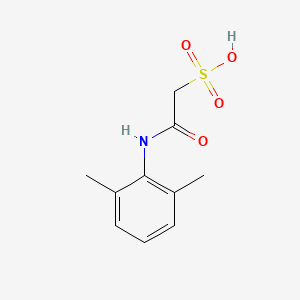
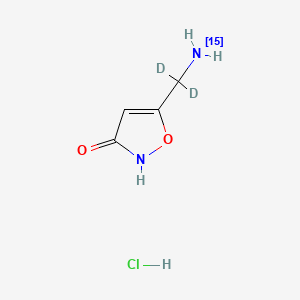
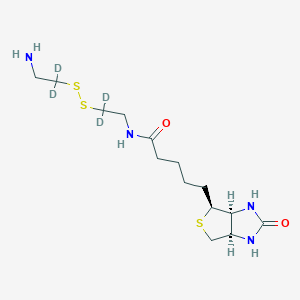
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
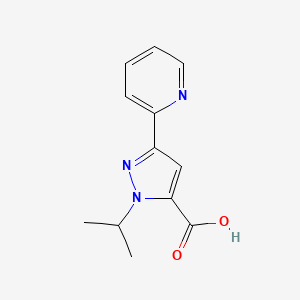
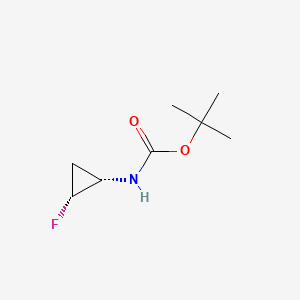
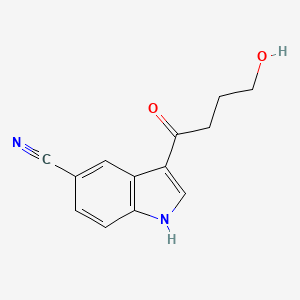
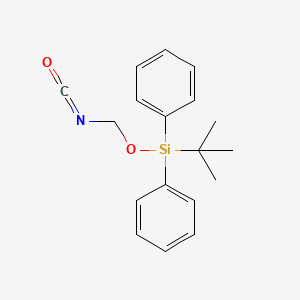
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
